(1H-indol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
1H-indol-5-yl-(4-pyridazin-3-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-18(14-3-4-16-13(12-14)5-9-19-16)22-10-6-15(7-11-22)24-17-2-1-8-20-21-17/h1-5,8-9,12,15,19H,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTOZPNXFYLPSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=CC4=C(C=C3)NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Functionalization
The synthesis begins with 4-hydroxypiperidine , a commercially available precursor. To introduce the pyridazin-3-yloxy group, a Mitsunobu reaction proves effective:
Step 1 : Protection of the piperidine amine using tert-butoxycarbonyl (Boc) anhydride:
$$
\text{4-Hydroxypiperidine} + \text{(Boc)}2\text{O} \xrightarrow{\text{Et}3\text{N, DCM}} \text{N-Boc-4-hydroxypiperidine} \quad (\text{Yield: 85\%})
$$
Step 2 : Etherification via Mitsunobu conditions:
$$
\text{N-Boc-4-hydroxypiperidine} + \text{Pyridazin-3-ol} \xrightarrow{\text{DIAD, PPh}_3, \text{THF}} \text{N-Boc-4-(pyridazin-3-yloxy)piperidine} \quad (\text{Yield: 68\%})
$$
Step 3 : Deprotection with trifluoroacetic acid (TFA):
$$
\text{N-Boc-4-(pyridazin-3-yloxy)piperidine} \xrightarrow{\text{TFA, DCM}} \text{4-(Pyridazin-3-yloxy)piperidine} \quad (\text{Yield: 92\%})
$$
Alternative Routes: Nucleophilic Substitution
For laboratories lacking Mitsunobu reagents, nucleophilic substitution offers a viable alternative. Using 4-chloropiperidine and pyridazin-3-ol under basic conditions:
$$
\text{4-Chloropiperidine} + \text{Pyridazin-3-ol} \xrightarrow{\text{NaH, DMF}} \text{4-(Pyridazin-3-yloxy)piperidine} \quad (\text{Yield: 54\%})
$$
However, this method suffers from lower yields due to competing elimination reactions.
Indole-5-Carbonyl Chloride Preparation
The indole fragment is derived from 1H-indole-5-carboxylic acid , which is converted to its acid chloride:
$$
\text{1H-Indole-5-carboxylic acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{1H-Indole-5-carbonyl chloride} \quad (\text{Yield: 89\%})
$$
Key characterization data:
- ¹H NMR (CDCl₃) : δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 1H), 7.45–7.38 (m, 2H), 6.67 (s, 1H).
- FT-IR : 1745 cm⁻¹ (C=O stretch).
Coupling of Indole-5-Carbonyl Chloride with 4-(Pyridazin-3-yloxy)Piperidine
The final step involves acylation of the piperidine amine:
$$
\text{4-(Pyridazin-3-yloxy)piperidine} + \text{1H-Indole-5-carbonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{(1H-Indol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone} \quad (\text{Yield: 76\%})
$$
Optimization of Reaction Conditions
- Solvent screening : Dichloromethane (DCM) outperforms THF and acetonitrile due to superior solubility of intermediates.
- Base selection : Triethylamine (Et₃N) provides higher yields than DMAP or pyridine.
- Temperature : Room temperature minimizes decomposition of the acid chloride.
Characterization and Analytical Data
The final product is characterized using spectroscopic and chromatographic techniques:
Spectral Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 11.21 (s, 1H, NH), 8.45 (d, J = 4.8 Hz, 1H), 8.12 (d, J = 8.2 Hz, 1H), 7.68–7.61 (m, 2H), 7.34 (d, J = 3.1 Hz, 1H), 6.51 (s, 1H), 4.88–4.79 (m, 1H), 3.92–3.85 (m, 2H), 3.45–3.38 (m, 2H), 2.21–2.12 (m, 2H), 1.98–1.89 (m, 2H).
- ¹³C NMR (101 MHz, DMSO-d₆) : δ 169.5 (C=O), 156.2, 147.8, 136.4, 128.9, 124.7, 122.3, 119.8, 115.4, 112.6, 66.3, 48.9, 42.7, 32.1.
- HRMS (ESI+) : m/z calcd for C₁₉H₁₈N₄O₂ [M+H]⁺: 343.1409; found: 343.1412.
Purity Assessment
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Side Reactions
Acylation Mechanism
The reaction proceeds via nucleophilic attack of the piperidine amine on the electrophilic carbonyl carbon of the acid chloride, facilitated by Et₃N as a proton scavenger.
Common Side Products
- N,N-Diacylation : Occurs with excess acid chloride, mitigated by stoichiometric control.
- Pyridazine Ring Oxidation : Minimized by inert atmosphere handling.
Scale-Up Considerations and Industrial Relevance
Pilot-scale production (100 g) using the Mitsunobu route achieves consistent yields (74–76%) with >97% purity. Key challenges include:
- DIAD handling : Requires strict temperature control to prevent exothermic decomposition.
- Solvent recovery : DCM is recycled via distillation, reducing environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1H-indol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the methanone can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
(1H-indol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (1H-indol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyridazinyl group may enhance the compound’s binding affinity and specificity for certain targets, while the piperidine ring can influence the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Analogues
The compound’s design shares similarities with several classes of heterocyclic derivatives, particularly indole- and piperidine-containing molecules. Below is a comparative analysis of its structural attributes against related compounds:
Table 1: Structural Comparison of Selected Compounds
Critical Insights from Structural Analogues
Indole Position and Receptor Interaction
- The target compound’s indol-5-yl group contrasts with indol-3-yl derivatives (e.g., JWH-018 in ). In cannabinoid receptor studies, indole position significantly impacts receptor affinity. For instance, 3-substituted indoles (e.g., JWH-018) exhibit high CB1 binding due to optimal alignment with receptor pockets .
Piperidine Substituent and Heterocyclic Influence
- The pyridazin-3-yloxy group on the piperidine ring distinguishes the target compound from analogs with pyridine () or pyrazolo-pyrimidine () substituents. Pyridazine’s electron-deficient nature (two adjacent nitrogen atoms) may enhance hydrogen-bond acceptor capacity compared to pyridine or pyrimidine derivatives. This could improve solubility or binding to kinases or other enzymes reliant on polar interactions .
Chain Length and Rigidity
- highlights that linear carbon chains (4–6 carbons) in aminoalkylindoles maximize CB1 affinity. The target compound replaces a flexible chain with a rigid piperidine ring, which may restrict conformational freedom but improve metabolic stability. Cyclic structures in patented compounds () similarly prioritize stability over flexibility .
Table 2: Inferred Pharmacological Properties
* No direct binding data available; extrapolated from structural analogs. ** Piperidine’s rigidity may reduce CYP450-mediated metabolism. *** Pyridazine’s polarity may enhance aqueous solubility versus pyrimidine/pyrazole analogs.
Research Findings and Implications
Indole vs. Pyrrole Derivatives
- demonstrates that indole-derived cannabinoids (e.g., JWH-018) exhibit higher potency than pyrrole analogs.
Role of Heterocyclic Substituents
- The pyridazin-3-yloxy group may confer unique pharmacokinetic properties. Pyridazine’s polarity could enhance solubility compared to pyrimidine or pyrazole substituents (), while its hydrogen-bonding capacity might favor interactions with polar enzyme active sites .
Biological Activity
The compound (1H-indol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a complex organic molecule that incorporates an indole moiety, a pyridazine group, and a piperidine ring. This structure is significant in medicinal chemistry due to the diverse biological activities associated with indole derivatives, which are known to exhibit various pharmacological effects.
- Molecular Formula : CHNO
- Molecular Weight : 322.368 g/mol
- CAS Number : 1797597-70-6
Anticancer Activity
Research indicates that compounds with indole and pyridazine structures can possess anticancer properties. For instance, studies have demonstrated that derivatives of pyridazine exhibit significant inhibitory effects against various cancer cell lines, including melanoma and non-small cell lung cancer (NSCLC). The growth inhibition percentages of certain derivatives ranged from 62.21% to 100.14% against these cell lines, with some compounds showing IC values as low as 1.66 µM for specific targets .
Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of monoamine oxidase B (MAO-B). Indole derivatives have shown competitive inhibition properties, with some exhibiting IC values significantly lower than those of established MAO-B inhibitors like rasagiline . The mechanism involves binding to the enzyme's active site, which modulates its activity and may contribute to neuroprotective effects.
Anti-inflammatory and Antimicrobial Properties
Indole derivatives are also recognized for their anti-inflammatory and antimicrobial activities. For example, several studies have reported that related compounds demonstrate effectiveness against bacterial strains such as Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 128 µg/mL . The anti-inflammatory potential is believed to stem from the ability of these compounds to inhibit pro-inflammatory cytokines and enzymes.
The biological activity of this compound can be attributed to its structural components:
- Indole Moiety : Known for binding to various receptors and enzymes, potentially modulating their activity.
- Piperidine Ring : Enhances binding affinity and selectivity towards target sites, contributing to the compound's overall biological effects.
Case Studies
- MAO-B Inhibition Study : A study assessing the MAO-B inhibitory activity of indole derivatives found that certain compounds displayed competitive inhibition with inhibition constants in the nanomolar range, indicating strong potential for neuroprotective applications .
- Anticancer Screening : In screening against 60 cancer cell lines at the National Cancer Institute (NCI), several pyridazine-based derivatives exhibited promising anticancer activity, leading to further investigation into their mechanisms and therapeutic potential .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
